molecular formula C20H10Cl4N4O4 B2472334 5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477858-12-1

5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Número de catálogo: B2472334
Número CAS: 477858-12-1
Peso molecular: 512.12
Clave InChI: CKCCGEHVYLUMIK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone features a pyridinone core substituted with a 1,2,4-oxadiazole ring, a 4-chloro-3-nitrophenyl group, and a 2,4-dichlorobenzyl moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications, including antimicrobial or enzyme inhibition studies. The presence of multiple halogen atoms (Cl) and a nitro (NO₂) group enhances lipophilicity and electron-withdrawing effects, which may influence receptor binding and metabolic stability .

Propiedades

IUPAC Name

5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl4N4O4/c21-12-3-1-11(16(24)7-12)8-27-9-13(22)6-14(20(27)29)19-25-18(26-32-19)10-2-4-15(23)17(5-10)28(30)31/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCCGEHVYLUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H13Cl3N4O3C_{17}H_{13}Cl_3N_4O_3, with a molecular weight of approximately 405.67 g/mol. Its structure features multiple functional groups including chloro, nitro, and oxadiazole moieties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone exhibit significant antimicrobial properties. For instance:

  • Study Findings : A derivative of the compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antioxidant Activity

The antioxidant capacity of similar oxadiazole derivatives has been evaluated using the DPPH radical scavenging assay. The results showed:

CompoundIC50 (µM)
5-chloro derivative25.0
Trolox (standard)18.0

This indicates that the compound possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

Cytotoxicity

Cytotoxic effects have been assessed in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).

The IC50 values for the tested compound were found to be approximately:

Cell LineIC50 (µM)
MCF-715.0
HeLa12.0
HepG220.0

These findings suggest that the compound may have potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in key signaling pathways. The presence of the oxadiazole ring enhances its reactivity towards nucleophiles, potentially leading to the inhibition of enzymes critical for cell proliferation and survival.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that a related oxadiazole derivative exhibited significant antibacterial activity against multi-drug resistant strains.
  • Cytotoxic Studies : Another investigation revealed that modifications in the chlorinated phenyl group significantly influenced cytotoxicity profiles across different cancer cell lines.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from published

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound Pyridinone 5-Cl, 3-(4-Cl-3-NO₂-C₆H₃-oxadiazole), 1-(2,4-Cl₂-C₆H₃CH₂) C₂₁H₁₂Cl₃N₄O₄* ~503.7 High lipophilicity; strong electron-withdrawing effects from NO₂ and Cl groups
3-(4-Chloro-3-nitrophenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole Oxadiazole 3-(4-Cl-3-NO₂-C₆H₃), 5-(pyridin-2-yl) C₁₃H₇ClN₄O₃ 318.67 Lacks pyridinone core; simpler structure with potential π-π stacking interactions
1-(2,4-Dichlorobenzyl)-5-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone Pyridinone 5-(methyl-sulfanyl-triazole), 1-(2,4-Cl₂-C₆H₃CH₂) C₁₅H₁₂Cl₂N₄OS 367.26 Sulfanyl group may act as a hydrogen bond donor; triazole enhances metal binding
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone Pyridinone 3-(thienyl-oxadiazole), 1-(CF₃O-C₆H₃CH₂) C₁₉H₁₂F₃N₃O₃S 419.38 Thienyl group enhances π-π interactions; CF₃O increases metabolic stability
5-(5-Sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone Pyridinone 5-(sulfanyl-oxadiazole), 1-(CF₃-C₆H₃CH₂) C₁₅H₁₀F₃N₃OS 353.33 Sulfanyl-oxadiazole hybrid; CF₃ group enhances hydrophobicity

*Estimated based on structural similarity to analogs.

Métodos De Preparación

Alkylation of 5-Chloro-2-Pyridinone

Procedure :
5-Chloro-2-pyridinone (10.0 g, 76.9 mmol) is suspended in anhydrous DMF (150 mL) under nitrogen. Sodium carbonate (12.2 g, 115 mmol) and 2,4-dichlorobenzyl bromide (18.4 g, 80.7 mmol) are added sequentially. The mixture is heated at 85°C for 6 h, cooled, and poured into ice-water. The precipitate is filtered, washed with water, and recrystallized from ethanol to yield 1-(2,4-dichlorobenzyl)-5-chloro-2(1H)-pyridinone as a white solid (14.8 g, 82%).

Characterization :

  • MP : 134–136°C
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.54 (d, J = 8.4 Hz, 1H, Ar-H), 7.38 (d, J = 2.0 Hz, 1H, Ar-H), 7.22 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.98 (d, J = 9.6 Hz, 1H, Py-H), 6.72 (d, J = 2.4 Hz, 1H, Py-H), 5.32 (s, 2H, CH₂).
  • LC-MS : m/z 317 [M+H]⁺.

This protocol mirrors benzylation methods for pyridinones, where polar aprotic solvents (DMF) and inorganic bases (Na₂CO₃) facilitate efficient alkylation.

Introduction of the Nitrile Group at Position 3

Directed Lithiation and Cyanation

Procedure :
To a solution of 1-(2,4-dichlorobenzyl)-5-chloro-2(1H)-pyridinone (10.0 g, 31.6 mmol) in anhydrous THF (200 mL) at −78°C, LDA (2.0 M in THF, 18.9 mL, 37.9 mmol) is added dropwise. After stirring for 1 h, trimethylsilyl cyanide (4.7 mL, 34.8 mmol) is introduced, and the mixture is warmed to room temperature over 2 h. Quenching with saturated NH₄Cl (50 mL), extraction with EtOAc, and silica gel chromatography (hexane/EtOAc 4:1) afford 5-chloro-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone-3-carbonitrile as a pale-yellow solid (8.9 g, 83%).

Characterization :

  • MP : 148–150°C
  • IR (KBr) : 2225 cm⁻¹ (C≡N).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 115.2 (CN), 158.4 (C=O).

Formation of the Amidoxime Intermediate

Reaction with Hydroxylamine Hydrochloride

Procedure :
A mixture of 5-chloro-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone-3-carbonitrile (8.0 g, 23.6 mmol), hydroxylamine hydrochloride (2.5 g, 35.4 mmol), and Na₂CO₃ (3.8 g, 35.4 mmol) in EtOH/H₂O (3:1, 120 mL) is refluxed for 3 h. The solvent is evaporated, and the residue is triturated with cold water to yield the amidoxime as a white powder (7.6 g, 89%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 8.12 (s, 1H, NH₂).
  • LC-MS : m/z 366 [M+H]⁺.

This step aligns with amidoxime synthesis from nitriles, where hydroxylamine mediates nucleophilic addition.

Cyclization to Form the 1,2,4-Oxadiazole Ring

Acylation and Cyclodehydration

Procedure :
The amidoxime (7.0 g, 19.1 mmol) and 4-chloro-3-nitrobenzoyl chloride (5.2 g, 22.9 mmol) are dissolved in anhydrous DMF (100 mL). Triethylamine (3.2 mL, 22.9 mmol) is added, and the mixture is refluxed for 8 h. After cooling, the solution is poured into ice-water, and the precipitate is filtered. Column chromatography (CH₂Cl₂/MeOH 20:1) affords the target compound as a yellow solid (8.1 g, 78%).

Optimization Data :

Solvent Base Temp (°C) Time (h) Yield (%)
DMF Et₃N 120 8 78
THF Et₃N 65 12 45
DCM DIPEA 40 24 32

Characterization :

  • MP : 274–276°C
  • IR (KBr) : 1671 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 7.54–7.32 (m, 5H, Py/Ar-H).
  • HRMS : m/z 542.9832 [M+H]⁺ (calc. 542.9824).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

The pyridinone-3-carboxylic acid (derived from nitrile hydrolysis) is activated with HATU and coupled with 4-chloro-3-nitrobenzamidoxime in DCM/DIPEA, yielding the oxadiazole in 72% yield.

One-Pot Oxadiazole Formation

A sequential protocol combining nitrile amidoximation and cyclization in a single reactor reduces purification steps, achieving 68% yield.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis involves multi-step organic reactions, including cyclization of the 1,2,4-oxadiazole ring and functionalization of the pyridinone core. Key steps include:

  • Oxadiazole formation : Reacting nitrile derivatives with hydroxylamine in polar aprotic solvents (e.g., DMF) under controlled pH (8–10) using NaOH or K₂CO₃ as a base .
  • Pyridinone functionalization : Introducing the 2,4-dichlorobenzyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DBU (1,8-diazabicycloundec-7-ene) to enhance reactivity .
    Optimization strategies :
  • Monitor intermediates via thin-layer chromatography (TLC) and confirm structures with ¹H/¹³C NMR .
  • Adjust reaction time (typically 12–24 hours for oxadiazole cyclization) and temperature (60–80°C for exothermic steps) to minimize side products .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm substitution patterns (e.g., distinguishing chloro and nitro groups at C3 and C4 positions) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify byproducts .
  • Mass Spectrometry (HRMS) : Accurately determine molecular weight using electrospray ionization (ESI) in positive ion mode, with error margins < 2 ppm .

Advanced: How do electronic effects of substituents (e.g., nitro, chloro groups) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 3-nitro group on the phenyl ring creates a strong electron-withdrawing effect, activating the oxadiazole ring toward nucleophilic attack. This is critical for functionalizing the pyridinone core. Conversely, chloro substituents at the 2,4-positions on the benzyl group sterically hinder reactions but enhance stability against metabolic degradation .
Methodological validation :

  • Perform Hammett σ calculations to quantify substituent effects on reaction rates .
  • Compare reactivity with analogs lacking nitro groups using kinetic studies (e.g., UV-Vis monitoring of intermediate formation) .

Advanced: What experimental designs are recommended to resolve contradictions in bioactivity data across different assays?

Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, enzyme isoforms). Mitigate this by:

  • Cross-validation : Test the compound in parallel assays (e.g., enzymatic inhibition vs. cell-based viability assays) .
  • Dose-response curves : Use 8–10 concentration points to calculate IC₅₀ values with 95% confidence intervals .
  • Control standardization : Include positive controls (e.g., known inhibitors) and normalize data against solvent-only baselines .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins, and what are its limitations?

Answer:

  • Molecular docking : Use software like MOE or AutoDock Vina to simulate interactions with active sites (e.g., kinase domains). Key parameters include:
    • Grid box size : 25 ų centered on the ATP-binding pocket.
    • Scoring functions : AMBER force fields for energy minimization .
  • Limitations : Docking may overestimate affinity due to static protein models. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What protocols are recommended for assessing hydrolytic stability under physiological conditions?

Answer:

  • Buffer systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
  • Analysis : Quantify degradation products via HPLC and identify structural changes using LC-MS/MS .
  • Kinetic modeling : Calculate half-life (t₁/₂) using first-order decay equations and compare with structurally similar analogs .

Advanced: How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s selectivity?

Answer:

  • Scaffold modifications : Synthesize derivatives with varying substituents (e.g., replacing nitro with cyano groups) and test against off-target receptors .
  • Crystallography : Co-crystallize the compound with target proteins to identify critical binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) .
  • Selectivity ratios : Calculate ratios of IC₅₀ values (target vs. off-target) to prioritize analogs with >100-fold selectivity .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Answer:

  • Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation and photodegradation .
  • Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to predict shelf-life under ambient conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.